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molecular formula C6H3BrFNO2 B1266112 3-Bromo-4-fluoronitrobenzene CAS No. 701-45-1

3-Bromo-4-fluoronitrobenzene

Cat. No. B1266112
M. Wt: 220 g/mol
InChI Key: FAWMTDSAMOCUAR-UHFFFAOYSA-N
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Patent
US04801717

Procedure details

28.2 g of p-fluoro-nitrobenzene were added to 20° C. to 10.4 ml of bromine and then 20 ml of water followed by 180 ml of concentrated sulfuric acid were added thereto at 0° C. 34 g of silver sulfate were added to the mixture and the temperature was allowed to rise to 20°-25° C. and the mixture was stirred for 16 hours and was poured into water. The mixture was filtered and the filter was washed with water and methylene chloride. The filtrate was extracted with methylene chloride and the organic phase was washed with water, dried over magnesium sulfate, filtered and evaporated to dryness under reduced pressure. The residue was dissolved in isopropyl ether and crystallized therefrom. The mixture was filtered and the product was washed to obtain 8.2 g of 3-bromo-4-fluoro-nitrobenzene melting at 59° C. Using the procedure of Example 1, the latter was reacted to obtain 0-(4-nitro-2-bromo-phenyl)-hydroxylamine melting at 122° C.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
34 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[Br:11]Br.S(=O)(=O)(O)O>S([O-])([O-])(=O)=O.[Ag+2].O>[Br:11][C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[F:1] |f:3.4|

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
34 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
to rise to 20°-25° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter was washed with water and methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with methylene chloride
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in isopropyl ether
CUSTOM
Type
CUSTOM
Details
crystallized
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the product was washed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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